molecular formula C13H12OS B1326329 3-(Benzyloxy)benzenethiol CAS No. 431878-96-5

3-(Benzyloxy)benzenethiol

Cat. No.: B1326329
CAS No.: 431878-96-5
M. Wt: 216.3 g/mol
InChI Key: ZXDKMWKLTPCOOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(Benzyloxy)benzenethiol is a key intermediate in the synthesis of various pharmaceutical drugs . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various pharmaceutical drugs .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical reagents.

Scientific Research Applications

3-(Benzyloxy)benzenethiol has a wide range of applications in scientific research:

Properties

IUPAC Name

3-phenylmethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKMWKLTPCOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647871
Record name 3-(Benzyloxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431878-96-5
Record name 3-(Benzyloxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzyloxyaniline (2.06 g, 10.3 mmol) was dissolved in water (40 ml) and concentrated HCl (8 ml). The solution was cooled to 0° C. and solution of sodium nitrite (778 mg, 11.3 mmol) in water (10 ml) was added. After 15 min stirring at 0° C., the mixture was added to a solution of potassium ethyl xanthate (3.1 g, 20 mmol) in water (10 ml), and heated to 65° C. for 30 min. After cooling to room temperature, the reaction mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 1N NaOH and water, and dried over MgSO4. The solvent was evaporated and the residue was dissolved in ethanol (50 ml). Potassium hydroxide (2 g, 40 mmol) was added and the mixture was heated to reflux for 16 h. The reaction mixture was cooled to room temperature, concentrated, and partitioned between diethylether and water. The aqueous layer was acidified to pH 1 with concentrated HCl, and then extracted twice with methylene chloride. The combined organic layers were dried over MgSO4 and the solvent was evaporated. The product was used in the next reaction step without further purification.
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
778 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five

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